Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride
Description
Pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride is a heterocyclic compound featuring a pyrazolo[1,5-a]pyridine core substituted with a methylamine group at the 2-position, in its hydrochloride salt form. Structurally, it combines a bicyclic pyrazolo-pyridine system with a polar amine group, which enhances solubility and interaction with biological targets .
Properties
IUPAC Name |
pyrazolo[1,5-a]pyridin-2-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3.ClH/c9-6-7-5-8-3-1-2-4-11(8)10-7;/h1-5H,6,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWGDBVRTBDCGMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=NN2C=C1)CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Acid-Catalyzed Cyclization of 3-Acylpyrazolo Precursors
The foundational work in US4097483A demonstrates that 2-substituted pyrazolo[1,5-a]pyridines form via sulfuric acid-mediated cyclization of 3-acylpyrazolo intermediates. For example, refluxing 2-isopropyl-3-isobutyrylpyrazolo[1,5-a]pyridine in 30–50% (v/v) H<sub>2</sub>SO<sub>4</sub> generates the bicyclic core in 39–67% yields. Critical parameters include:
-
Acid concentration : <30% H<sub>2</sub>SO<sub>4</sub> leads to incomplete cyclization
-
Temperature : Optimal cyclization occurs at 110–130°C
-
Substituent effects : Electron-donating groups (e.g., isopropyl) improve yields by stabilizing cationic intermediates
Functionalization at the 2-Position: Amination Pathways
Nucleophilic Displacement of Chlorine
US8513415B2 discloses a two-step protocol where 2,3-dichloropyrazine reacts with diaryl imines followed by acid hydrolysis. Adapting this to pyrazolo[1,5-a]pyridine systems:
-
Alkylation : 2-chloropyrazolo[1,5-a]pyridine + R<sub>2</sub>NH → 2-R<sub>2</sub>N-pyrazolo[1,5-a]pyridine
-
Hydrolysis : 2-R<sub>2</sub>N derivative + HCl → pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride
Key data from scaled reactions:
Reductive Amination of Carbonyl Intermediates
The ACS Omega study demonstrates that CDC reactions between N-amino-2-iminopyridines and 1,3-dicarbonyl compounds generate pyrazolo[1,5-a]pyridines with ketone moieties. Subsequent reductive amination provides access to the target amine:
-
CDC Reaction :
-
Reductive Amination :
-
NH<sub>4</sub>OAc, NaBH<sub>3</sub>CN, MeOH → 78% yield
-
This tandem approach benefits from atom economy but requires strict oxygen control during the CDC step.
Direct Synthesis via [3+2] Cycloaddition
Nitrile Imine Cyclization
A specialized route employs in situ-generated nitrile imines reacting with pyridine derivatives:
| Component | Structure | Role |
|---|---|---|
| Nitrile imine | R–C≡N–NH<sub>2</sub> | 1,3-dipole |
| Pyridine | Activated alkene | Dipolarophile |
Reaction in THF at −20°C gives 55–72% yields of pyrazolo[1,5-a]pyridines, with subsequent Boc protection and HCl-mediated deprotection achieving the final hydrochloride salt in 83% overall yield.
Comparative Analysis of Synthetic Routes
Yield and Scalability
Impurity Profiles
-
Route 1 : Contains <2% regioisomeric byproducts
-
Route 2 : 0.5–1.2% residual chloride ions
-
Route 3 : 3–5% over-reduced amines
Critical Process Parameters
Temperature Effects on Amine Stability
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at the 5-position undergoes nucleophilic substitution with amines, alkoxides, or thiols. For example:
-
Reaction with 2-pyridinemethanamine yields 5-substituted pyrazolo[1,5-a]pyridine derivatives under refluxing ethanol with diisopropylethylamine .
Mechanism :
-
Deprotonation of the amine nucleophile.
-
Nucleophilic attack at the electrophilic 5-position.
-
Elimination of chloride to restore aromaticity.
Yield Optimization :
| Reaction Condition | Yield (%) |
|---|---|
| Ethanol, reflux, 16 h | 87% |
| Acetonitrile, 80°C, 24 h | 62% |
Condensation with β-Dicarbonyl Compounds
The methanamine group participates in cyclocondensation reactions with β-ketoesters or diketones to form fused heterocycles:
-
Reaction with ethyl acetoacetate produces pyrazolo[1,5-a]pyrimidin-7-amines under oxygen atmosphere (130°C, 18 h) .
Key Data :
Mechanistic Pathway :
-
Enolization of β-dicarbonyl compound.
-
Nucleophilic attack by methanamine.
Amination and Cross-Coupling
The aromatic core supports palladium-catalyzed cross-coupling:
Example Reaction :
-
Coupling with 4-fluorophenylboronic acid yields 3-(4-fluorophenyl) derivatives (MIC: 0.2 µg/mL against M.tb) .
Catalytic System :
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| Pd(OAc)₂ (5 mol%) | XPhos | DMF/H₂O | 78% |
Oxidative Functionalization
The pyridine ring undergoes regioselective oxidation:
Reaction Scope :
| Oxidizing Agent | Position Modified | Product Application |
|---|---|---|
| m-CPBA | N-oxide at pyridine | Improved antitubercular activity |
| H₂O₂/Fe³⁺ | C-5 hydroxylation | Metabolite for SAR studies |
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt exhibits unique reactivity in acidic media:
-
Deprotonation in basic conditions regenerates the free base, enabling further functionalization.
pH-Dependent Stability :
| pH Range | Stability | Dominant Species |
|---|---|---|
| 1–3 | Stable | Protonated amine (salt) |
| 7–9 | Partial hydrolysis | Free base + chloride |
Mechanistic Insights from SAR Studies
Structure-activity relationship (SAR) data highlight critical reactivity trends:
-
Electron-withdrawing groups at C-5 enhance electrophilicity for nucleophilic substitution .
-
Methoxy substituents on the pyridine ring reduce oxidative degradation .
Bioactivity Correlation :
| Substituent (Position) | Antimycobacterial MIC (µg/mL) | hERG IC₅₀ (µM) |
|---|---|---|
| 5-Cl | 0.2 | >30 |
| 5-OCH₃ | 1.5 | 12 |
Scientific Research Applications
Pharmaceutical Development
Neurological Disorders:
Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride is being explored as an intermediate in the synthesis of novel pharmaceuticals targeting neurological disorders. Research indicates that derivatives of this compound may exhibit neuroprotective properties, making them candidates for treating conditions such as Alzheimer's disease and Parkinson's disease .
Cancer Therapeutics:
This compound has shown promise as a scaffold for developing potent anticancer agents. Studies have reported its derivatives as selective inhibitors of various kinases linked to cancer progression, including Casein Kinase 2 (CK2) and TrkA . For instance, optimized derivatives demonstrated IC50 values in the nanomolar range against CK2α, highlighting their potential for cancer therapy .
Biochemical Research
Enzyme Inhibition Studies:
this compound has been utilized in studies investigating enzyme inhibition. It has been shown to inhibit specific enzymes such as xanthine oxidase, which is relevant in gout treatment. Additionally, its derivatives have been evaluated for their ability to inhibit mycobacterial ATP synthase, presenting a potential avenue for tuberculosis treatment .
Receptor Binding Studies:
The compound's interaction with various receptors has been a focal point of research. It aids in understanding the mechanisms of receptor binding and cellular signaling pathways, which can lead to the identification of new therapeutic targets .
Material Science
Advanced Materials Development:
In material science, this compound is being investigated for its potential in creating advanced materials such as polymers and coatings. Its unique chemical properties can enhance the performance characteristics of these materials, making them suitable for various industrial applications .
Agricultural Chemistry
Agrochemical Development:
Research is being conducted on the use of this compound in developing agrochemicals aimed at pest control. Its ability to act selectively against pests while minimizing environmental impact makes it a valuable candidate in sustainable agriculture practices .
Diagnostics
Diagnostic Assays:
The compound is also being explored for its role in diagnostic assays aimed at detecting specific biomolecules. This application could significantly contribute to early disease diagnosis and monitoring, enhancing clinical outcomes through timely interventions .
Summary Table of Applications
Case Studies
Case Study 1: Cancer Therapeutics
A study optimized pyrazolo[1,5-A]pyrimidines into selective CK2 inhibitors with promising results against various cancer cell lines. The compounds exhibited low cytotoxicity while maintaining potent inhibitory effects on CK2α, suggesting their viability as anticancer agents in clinical settings .
Case Study 2: Tuberculosis Treatment
Research on pyrazolo[1,5-A]pyrimidines indicated their effectiveness as inhibitors of Mycobacterium tuberculosis growth. The compounds demonstrated significant activity in vitro and showed potential for further development into therapeutic agents against tuberculosis .
Mechanism of Action
The mechanism of action of Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can inhibit or modulate the activity of these targets, leading to various biological effects. The compound’s structure allows it to fit into the active sites of enzymes or bind to receptors, thereby altering their function and influencing cellular pathways .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Positional Isomers: 2-yl vs. 3-yl Substitution
Pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride (CAS: 885275-06-9) differs from its positional isomer, Pyrazolo[1,5-a]pyridin-3-yl-methylamine hydrochloride (CAS: 1351659-25-0), in the substitution site of the methylamine group. While both share the same core, the 3-yl isomer exhibits distinct physicochemical properties. For example, the 2-yl derivative has a molecular formula of C₇H₁₀ClN₃ (MW: 171.63), whereas the 3-yl variant is C₇H₈ClN₃ (MW: 169.62), indicating subtle differences in hydrogen bonding capacity and steric effects .
Table 1: Comparison of Positional Isomers
| Compound | Substituent Position | Molecular Formula | Molecular Weight | Key Applications |
|---|---|---|---|---|
| Pyrazolo[1,5-a]pyridin-2-ylmethanamine HCl | 2-yl | C₇H₁₀ClN₃ | 171.63 | Kinase inhibitor leads |
| Pyrazolo[1,5-a]pyridin-3-yl-methylamine HCl | 3-yl | C₇H₈ClN₃ | 169.62 | Under investigation |
Core Ring Variations: Pyridine vs. Pyrimidine
The pyrazolo[1,5-a]pyridine system differs from pyrazolo[1,5-a]pyrimidines (e.g., compounds in ) in the heteroatom arrangement. Pyrimidine-containing derivatives often exhibit enhanced kinase inhibition. For instance, pyrazolo[1,5-a]pyrimidines optimized with polar moieties showed a 200-fold increase in PDE4 inhibitory potency compared to earlier analogues . In contrast, pyrazolo[1,5-a]pyridines like the target compound are less explored for kinase inhibition but may offer unique selectivity profiles.
Table 2: Core Structure Comparison
Functional Group Variations
- Amine vs. Cyano/Aminomethyl Groups: The target compound’s methylamine group contrasts with 4-cyano or 4-aminomethyl derivatives (), which are patented as cyclin-dependent kinase (CDK) inhibitors. The amine hydrochloride group improves aqueous solubility, whereas cyano groups enhance metabolic stability .
- Methanol Derivatives: Pyrazolo[1,5-a]pyridin-2-ylmethanol (CAS: 76943-47-0) lacks the amine group, resulting in reduced basicity (predicted pKa ~13.61) compared to the target compound’s protonated amine (pKa ~8–10, estimated). This impacts membrane permeability and target binding .
Physicochemical Properties
Table 3: Physicochemical Comparison
| Compound | Density (g/cm³) | Predicted pKa | Solubility (HCl salt) |
|---|---|---|---|
| Pyrazolo[1,5-a]pyridin-2-ylmethanamine HCl | 1.26 (predicted) | ~8–10 (amine) | High (polar solvent) |
| Pyrazolo[1,5-a]pyridin-2-ylmethanol | 1.26 | 13.61 (alcohol) | Moderate |
| Pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | N/A | ~3–4 (carboxylic acid) | Low |
Biological Activity
Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride is a heterocyclic compound with significant biological activity, particularly as an inhibitor of Cyclin-dependent kinase 2 (CDK2). This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas. The following sections delve into its biological mechanisms, pharmacological properties, and relevant research findings.
Target and Mode of Action
- Pyrazolo[1,5-A]pyridin-2-ylmethanamine acts primarily by inhibiting CDK2, a crucial enzyme involved in cell cycle regulation. By binding to CDK2, it disrupts normal cell cycle progression, leading to cell cycle arrest and apoptosis in certain cancer cell lines.
Biochemical Pathways
- The compound influences various biochemical pathways, particularly those related to cell signaling and gene expression. It modulates the activity of signaling molecules like cyclic AMP (cAMP) and cyclic GMP (cGMP), which are vital for cellular functions such as growth and differentiation .
Pharmacokinetics
Understanding the pharmacokinetics of pyrazolo[1,5-A]pyridin-2-ylmethanamine is essential for evaluating its therapeutic potential:
- Absorption : The compound is absorbed effectively, although specific absorption rates may vary based on formulation.
- Distribution : It shows selective distribution within tissues, influenced by specific transporters and binding proteins that facilitate its movement across cellular membranes.
- Metabolism : The compound undergoes metabolic processes that may alter its activity; however, detailed metabolic pathways remain to be fully elucidated.
- Excretion : Excretion pathways are not yet fully characterized but are critical for understanding the compound's bioavailability and potential toxicity.
Biological Activity
The biological activity of pyrazolo[1,5-A]pyridin-2-ylmethanamine encompasses various pharmacological effects:
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells. Studies have shown that it can significantly reduce cell proliferation rates in various cancer models through its action on CDK2 .
Antimicrobial Activity
In addition to its anticancer properties, pyrazolo[1,5-A]pyridin-2-ylmethanamine has been explored for its antimicrobial effects. Some derivatives have demonstrated activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Psychopharmacological Effects
Preliminary studies also indicate that this compound may possess anxiolytic properties. The modulation of neurotransmitter systems through its interaction with various receptors could underlie these effects, although further investigation is required to confirm these findings .
Research Findings and Case Studies
Several studies have evaluated the biological activity of pyrazolo[1,5-A]pyridin-2-ylmethanamine:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for Pyrazolo[1,5-a]pyridin-2-ylmethanamine hydrochloride, and how are reaction conditions optimized?
- Methodology : The compound is typically synthesized via reflux methods using heterocyclic precursors and amines in polar solvents like pyridine. For example, refluxing 5a (1 mmol) with a precursor in pyridine for 5 hours yielded 70% product after neutralization and crystallization . Advanced routes include palladium-catalyzed cross-coupling (e.g., PdCl₂(PPh₃)₂) for functionalization . Optimization involves adjusting catalysts (e.g., K₂CO₃ for base-sensitive reactions), solvent polarity, and temperature gradients to maximize yield and purity .
Q. What analytical techniques are recommended for characterizing this compound and verifying its purity?
- Methodology : Nuclear Magnetic Resonance (¹H/¹³C NMR) and Mass Spectrometry (EI-MS) are standard for structural confirmation, as shown in Figure 1 and 2 of . High-Performance Liquid Chromatography (HPLC) with >96% purity thresholds is critical for pharmacological studies . Thin-Layer Chromatography (TLC) monitors reaction progress, while elemental analysis validates stoichiometry .
Q. What are the critical parameters to control during purification to ensure high purity?
- Methodology : Recrystallization from solvents like dioxane or ethyl acetate removes impurities . Liquid-liquid extraction (e.g., ethyl acetate/water partitioning) isolates the product, followed by drying over MgSO₄ . Column chromatography may resolve complex mixtures, especially for derivatives with regioisomeric challenges .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR or MS) when synthesizing novel Pyrazolo[1,5-a]pyridin derivatives?
- Methodology : Ambiguities in NMR peaks (e.g., tautomerism or overlapping signals) require 2D techniques like COSY or HSQC. High-resolution MS distinguishes isotopic patterns from contaminants. Cross-referencing with literature (e.g., mp 221–223°C in ) validates structural assignments . Computational modeling (DFT) may predict spectral profiles for uncharacterized derivatives.
Q. What strategies enhance yield in multi-step syntheses of this compound?
- Methodology : Microwave-assisted synthesis reduces reaction times (e.g., 20 hours → 2 hours) and improves regioselectivity . Catalytic systems like PdCl₂dppf.dcm enhance coupling efficiency in boronate reactions . Solvent-free conditions or ionic liquids minimize side reactions.
Q. How can structure-activity relationship (SAR) studies be designed for derivatives targeting biological pathways?
- Methodology : Introduce substituents at the pyrazolo core (e.g., 3-carboxamide in ) and assess bioactivity via in vitro assays (e.g., kinase inhibition). Use QSAR models to correlate electronic (Hammett σ) or steric parameters (Taft’s Es) with potency. Co-crystallization with target proteins (e.g., BMP receptors) reveals binding motifs .
Q. What methodologies achieve regioselective functionalization of the Pyrazolo[1,5-a]pyridin scaffold?
- Methodology : Direct C-H arylation using Pd catalysts and directing groups (e.g., morpholine in Scheme 1 of ) enables site-specific modifications . Microwave-assisted multi-component reactions (MCRs) with aldehydes and cyanothioacetamide generate fused heterocycles . Halogenation (e.g., 5,7-dichloro derivatives in ) primes the scaffold for cross-coupling .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the bioactivity of Pyrazolo[1,5-a]pyridin derivatives?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
